molecular formula C24H27F4N5 B11319114 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11319114
M. Wt: 461.5 g/mol
InChI Key: FKXGTDNWFHTWMR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a scaffold renowned for its versatility in medicinal chemistry, particularly as kinase inhibitors and anti-inflammatory agents . Its structure features:

  • Position 2: Trifluoromethyl (-CF₃), enhancing metabolic stability and lipophilicity.
  • Position 3: 4-Fluorophenyl, contributing to π-π stacking interactions in target binding pockets.
  • Position 5: Methyl (-CH₃), optimizing steric and electronic effects.
  • Position 7: 4-Cyclohexylpiperazine, a bulky substituent that improves selectivity for kinase targets by occupying hydrophobic regions .

The synthetic route likely involves a one-pot cyclization strategy (common for pyrazolo[1,5-a]pyrimidines), enabling regioselective substitutions at key positions . Its pharmacological profile is hypothesized to target kinases such as MAPKAP-K2, given structural parallels to derivatives with anti-inflammatory and anticancer activity .

Properties

Molecular Formula

C24H27F4N5

Molecular Weight

461.5 g/mol

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H27F4N5/c1-16-15-20(32-13-11-31(12-14-32)19-5-3-2-4-6-19)33-23(29-16)21(22(30-33)24(26,27)28)17-7-9-18(25)10-8-17/h7-10,15,19H,2-6,11-14H2,1H3

InChI Key

FKXGTDNWFHTWMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.

    Attachment of the cyclohexylpiperazine moiety: This can be done through nucleophilic substitution reactions.

    Incorporation of the fluorophenyl group: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its structural versatility and biological activity. The presence of the cyclohexylpiperazine moiety contributes to its pharmacological properties, enhancing its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

A study demonstrated that similar compounds effectively inhibited tyrosine kinases, which are pivotal in various signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for various enzymes beyond kinases, including those involved in metabolic processes.

Case Study: Enzymatic Activity

Research has highlighted the potential for pyrazolo[1,5-a]pyrimidines to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play critical roles in cell cycle regulation and signal transduction pathways .

Antiviral Properties

Emerging studies suggest that compounds with similar structural motifs may possess antiviral activity, particularly against RNA viruses.

Case Study: Influenza Virus Targeting

Investigations into related compounds have shown promise in disrupting the RNA-dependent RNA polymerase complex of influenza viruses. This suggests a potential application for 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in antiviral drug development .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthetic Pathways

Key synthetic strategies include:

  • Cyclization Reactions : Involving aminopyrazoles with electrophilic partners.
  • Post-Synthetic Modifications : To fine-tune the pharmacokinetic properties and selectivity of the compound.

These methodologies not only facilitate the production of the target compound but also allow for exploration into derivatives with improved efficacy .

Mechanism of Action

The mechanism of action of 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Substituents Position 2 Position 3 Position 5 Position 7 Key Activity Reference
Target Compound Trifluoromethyl 4-Fluorophenyl Methyl 4-Cyclohexylpiperazin-1-yl Kinase inhibition (hypothesized)
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl) Methylsulfonylphenyl 4-Fluorophenyl - 6,7-Dimethyl COX-2 selectivity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) Methyl - 4-Fluorophenyl Trifluoromethyl Unreported (structural analog)
3-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl) - 2-Methoxyphenyl Methyl Morpholin-4-yl Unreported (structural analog)
7-[(4-Chlorobenzoyl)amino]-5-[4-(trifluoromethyl)phenyl] - - 4-Trifluoromethylphenyl 4-Chlorobenzoylamino Unreported (potential kinase target)

Key Findings :

Position 7 : The 4-cyclohexylpiperazine group in the target compound distinguishes it from morpholine or dimethyl derivatives, likely enhancing kinase selectivity by occupying larger hydrophobic pockets .

Position 2 : The trifluoromethyl group in the target compound improves metabolic stability compared to methylsulfonyl or unsubstituted analogs .

Position 5 : Methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., 4-fluorophenyl in ), facilitating binding to compact active sites.

Pharmacological Differences :

  • Anti-inflammatory vs. Anticancer Activity : Derivatives with para-substituted phenyl groups (e.g., 4-fluorophenyl) show anti-inflammatory effects , while morpholine or piperazine-containing variants (e.g., target compound) are more associated with kinase-driven anticancer activity .

Biological Activity

The compound 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS Number: 1031627-03-8) has been identified as a promising candidate in the field of medicinal chemistry, particularly for its potential biological activities related to cancer therapy and enzyme inhibition. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H28FN5C_{23}H_{28}FN_{5}, with a molecular weight of 393.5 g/mol. The structural features include:

  • Cyclohexylpiperazine moiety : This component is known for enhancing the lipophilicity and biological activity of compounds.
  • Fluorophenyl group : The presence of fluorine atoms can improve metabolic stability and binding affinity.
  • Trifluoromethyl group : This functional group is often associated with increased potency in biological systems.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties by acting as inhibitors of various tyrosine kinases, which are critical in cell signaling pathways involved in cancer proliferation.

In Vitro Studies

In vitro studies have demonstrated that 7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine effectively inhibits the growth of several cancer cell lines. For example:

  • IC50 Values : Preliminary data suggest IC50 values in the low micromolar range against specific tumor types, indicating potent cytotoxic effects.
Cell LineIC50 (µM)
HCT116 (Colon)0.117
MOLM-13 (Leukemia)0.002
MIA Paca-2 (Pancreas)0.009

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Tyrosine Kinases : By binding to the active sites of these kinases, the compound disrupts signaling pathways that promote cell survival and proliferation.
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities to targets such as Aurora Kinase and FLT3, which are implicated in various cancers.

Case Studies

  • Aurora Kinase Inhibition : A study found that derivatives similar to this compound exhibited potent inhibitory activity against Aurora Kinase A with an IC50 value of 50 nM, suggesting that modifications to the structure could enhance efficacy against specific kinases involved in tumorigenesis .
  • Broad Spectrum Activity : In a panel screening involving multiple cancer types, compounds structurally related to this pyrazolo[1,5-a]pyrimidine demonstrated selective cytotoxicity towards renal and colon cancer cell lines, further supporting its potential as an anticancer agent .

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